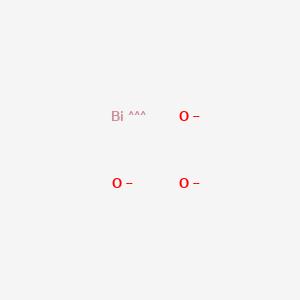

Bismuth oxide (Bi2O3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bismuth oxide (Bi2O3) is an inorganic compound that has garnered significant attention in scientific and industrial research due to its unique properties. It is characterized by its yellow color and exists in several polymorphic forms, including alpha (α), beta (β), gamma (γ), and delta (δ) phases. The alpha phase is stable at room temperature and has a monoclinic crystal structure, while the beta phase is stable at higher temperatures and has a cubic fluorite-like structure .

Métodos De Preparación

Bismuth oxide can be synthesized through various methods, each yielding different levels of purity and crystalline structures. The primary methods include:

Thermal Decomposition: Bismuth (III) nitrate is gently heated until it decomposes into bismuth oxide, nitrogen dioxide, and oxygen. The chemical equation for this reaction is[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]

Precipitation Method: Bismuth oxide can also be obtained through the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.

Solution Combustion Synthesis: This method involves the use of a fuel, such as sucrose, to rapidly produce bismuth oxide through an exothermic reaction.

Análisis De Reacciones Químicas

Bismuth oxide undergoes various chemical reactions, including:

Reduction: Bismuth oxide can be reduced to metallic bismuth using reducing agents such as ethanol.

Photocatalytic Reactions: Bismuth oxide is a promising photocatalyst for the decomposition of pollutants under visible and ultraviolet light.

Aplicaciones Científicas De Investigación

Bismuth oxide has a wide range of applications in various fields:

Mecanismo De Acción

The mechanism by which bismuth oxide exerts its effects varies depending on its application:

Photocatalysis: Bismuth oxide extends its photoresponse to the visible light domain, making it effective in degrading pollutants.

Biomedical Applications: In cancer treatment, bismuth oxide nanoparticles enhance imaging and therapeutic efficacy by targeting tumor cells and providing contrast in imaging techniques.

Comparación Con Compuestos Similares

Bismuth oxide can be compared with other bismuth compounds, such as:

Bismuth Oxyhalides (BiOX): These compounds have similar photocatalytic properties but differ in their bandgap and structural properties.

Bismuth Vanadate (BiVO4): Known for its photocatalytic activity, bismuth vanadate has a narrower bandgap compared to bismuth oxide.

Bismuth Molybdate (Bi2MoO6): This compound is also used in photocatalysis and has different structural and electronic properties compared to bismuth oxide.

Bismuth oxide stands out due to its high thermal stability, unique crystalline phases, and versatile applications across various fields.

Propiedades

Fórmula molecular |

BiO3-6 |

|---|---|

Peso molecular |

256.979 g/mol |

InChI |

InChI=1S/Bi.3O/q;3*-2 |

Clave InChI |

MEPZNTYFGPFXIA-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[O-2].[O-2].[Bi] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B8799035.png)

![3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8799075.png)

![5-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8799107.png)